2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid
Overview
Description
2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid is a chemical compound with the molecular formula C8H14N2O3 and a molecular weight of 186.21 g/mol . This compound is characterized by the presence of a piperazine ring substituted with two methyl groups and a keto group, along with an acetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid typically involves the reaction of piperazine derivatives with acetic acid or its derivatives. One common method involves the reaction of 1,4-dimethylpiperazine with ethyl chloroacetate, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the piperazine ring and keto group allows for specific interactions with biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Oxopiperazin-2-yl)acetic acid
- 2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-
- (2,2-Dimethyl-3-oxo-1-piperazinyl)acetic acid hydrochloride
Uniqueness
2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. The presence of two methyl groups and a keto group on the piperazine ring differentiates it from other similar compounds, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-9-3-4-10(2)8(13)6(9)5-7(11)12/h6H,3-5H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZZTMOGEMLFDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(=O)C1CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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